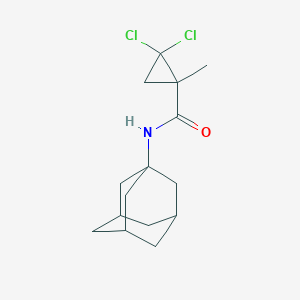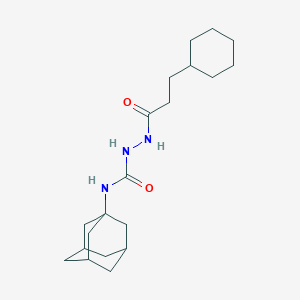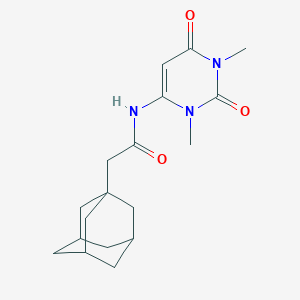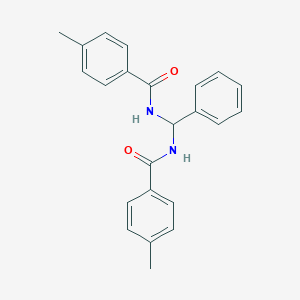
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and properties. This compound features a triazine core substituted with three 2-phenylimidazolyl groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with 2-phenylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biological pathways. The imidazole rings play a crucial role in these interactions, providing sites for hydrogen bonding and coordination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(2-methylimidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(2-ethylimidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(2-benzylimidazol-1-yl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine is unique due to the presence of phenyl groups on the imidazole rings, which enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propriétés
Formule moléculaire |
C30H21N9 |
|---|---|
Poids moléculaire |
507.5g/mol |
Nom IUPAC |
2,4,6-tris(2-phenylimidazol-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-4-10-22(11-5-1)25-31-16-19-37(25)28-34-29(38-20-17-32-26(38)23-12-6-2-7-13-23)36-30(35-28)39-21-18-33-27(39)24-14-8-3-9-15-24/h1-21H |
Clé InChI |
KHLZBYCNKIOPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=NC(=NC(=N3)N4C=CN=C4C5=CC=CC=C5)N6C=CN=C6C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CN2C3=NC(=NC(=N3)N4C=CN=C4C5=CC=CC=C5)N6C=CN=C6C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)


![3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B458422.png)




![3-(2-thienyl)-N-(9-{[3-(2-thienyl)acryloyl]amino}nonyl)acrylamide](/img/structure/B458429.png)





